
A-Casomorphin (1-3), amide
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Overview
Description
The compound A-Casomorphin (1-3), amide is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxy, and carboxamide groups
Mechanism of Action
Target of Action
β-Casomorphin (1-3) amide, also known as Tyr-Pro-Phe-NH2, is an opioid peptide derived from the digestion of the milk protein casein . It primarily targets the endogenous opioid receptors , which play a significant role in pain modulation, reward, and addictive behavior.
Mode of Action
This compound acts as an agonist for these opioid receptors . When β-Casomorphin (1-3) amide binds to these receptors, it triggers a series of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and reduced neuronal excitability .
Biochemical Pathways
β-Casomorphin (1-3) amide affects several biochemical pathways. It increases the induction of the inflammatory response in the gut through increased expression of inflammatory markers . It also plays a role in gut inflammation, gut motility, electrolyte absorption, lymphocyte stimulation and proliferation, histamine secretion, hormone release, and mucus production .
Pharmacokinetics
It is known that it is produced during gastrointestinal digestion, simulated gastrointestinal digestion, and fermentation
Result of Action
The binding of β-Casomorphin (1-3) amide to opioid receptors results in a variety of molecular and cellular effects. These include increased induction of inflammatory response in the gut, regulation of fat intake and postprandial metabolism, increased mucus production, modulation of electrolyte absorption, and manifestation of sedative activity .
Action Environment
The action, efficacy, and stability of β-Casomorphin (1-3) amide can be influenced by various environmental factors. For instance, the presence of other competing ligands, the state of the target receptors, and the overall physiological condition of the organism can all impact the action of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-Casomorphin (1-3), amide typically involves several steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common synthetic route involves the use of protected amino acids and coupling agents such as carbodiimides to form peptide bonds. The reaction conditions often require controlled temperatures, pH levels, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield. The use of automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
A-Casomorphin (1-3), amide: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl groups can produce primary or secondary alcohols.
Scientific Research Applications
Nutraceuticals
A-Casomorphin (1-3), amide exhibits opioid-like properties, making it a candidate for use in nutraceuticals aimed at enhancing well-being and managing pain. Its potential as a dietary supplement could help in the development of functional foods that promote health benefits through opioid receptor modulation.
Cancer Research
Studies have shown that this compound can inhibit the proliferation of T47D human breast cancer cells. The compound demonstrates a dose-dependent effect on cell growth, indicating its potential as an anti-cancer agent. In particular, it has been observed to interact with somatostatin receptors and opioid sites, suggesting multiple pathways for therapeutic intervention .
Pain Management
Due to its opioid-like effects, this compound could be explored as a natural alternative for pain management therapies. Its ability to bind to opioid receptors may offer insights into developing less addictive pain relief options compared to traditional opioids.
Neuroprotective Effects
Research indicates that this compound may provide neuroprotective benefits. Its interaction with opioid receptors can modulate neuroinflammatory responses, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Anti-Cancer Properties
A study conducted on T47D human breast cancer cells revealed that this compound significantly inhibited cell proliferation through its action on opioid receptors. The findings suggest that this peptide could serve as a basis for developing new cancer treatments focused on peptide-based therapies .
Case Study 2: Pain Relief Potential
In animal models, the administration of this compound demonstrated significant analgesic effects comparable to conventional opioids but with reduced side effects. This positions the peptide as a promising candidate for further research into pain management strategies that minimize addiction risks .
Comparison with Similar Compounds
A-Casomorphin (1-3), amide: can be compared with other similar compounds, such as:
Peptides: Short chains of amino acids with similar functional groups and reactivity.
Proteins: Larger biomolecules with complex structures and diverse functions.
Small Molecule Inhibitors: Compounds designed to interact with specific molecular targets, often used in drug development.
The uniqueness of This compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to other compounds.
Biological Activity
A-Casomorphin (1-3), amide, is a bioactive peptide derived from the digestion of casein, particularly from bovine milk. This peptide, along with its analogs, has garnered attention for its potential physiological and pharmacological effects, primarily through its interaction with opioid receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and implications for health.
This compound is a short peptide consisting of three amino acids: Tyr-Pro-Phe-NH2. Its structure allows it to interact with various opioid receptors in the body, particularly the μ-opioid receptors. The binding affinity of this compound to these receptors is crucial for its biological effects, which include modulation of pain, gastrointestinal motility, and immune responses.
Opioid Receptor Binding
Research indicates that this compound binds effectively to μ-opioid receptors, exerting analgesic effects similar to those of endogenous opioids. This binding can influence several physiological processes:
- Pain Modulation : By activating μ-opioid receptors, this compound may reduce pain perception.
- Gastrointestinal Function : Opioid peptides are known to affect gut motility; this compound may contribute to alterations in gastrointestinal transit time.
- Immune Response : There is evidence suggesting that opioid peptides can modulate immune functions, potentially influencing inflammatory responses.
Antiproliferative Activity
One significant finding regarding this compound is its antiproliferative effect on certain cancer cell lines. In studies involving T47D human breast cancer cells, both A-Casomorphin and its amide form demonstrated dose-dependent inhibition of cell proliferation. Notably, the amide form exhibited a lesser degree of potency compared to other casomorphins but still indicated potential therapeutic applications in oncology .
Gastrointestinal Effects
The impact of this compound on gastrointestinal motility has been explored in various animal models. Opioid peptides like casomorphins can slow down gut transit time by enhancing segmental contractions and reducing peristalsis. This effect may be beneficial in conditions characterized by diarrhea but could also pose risks in constipation-related disorders .
Case Studies and Research Findings
Several studies have investigated the broader implications of casomorphins, including this compound:
- Type 1 Diabetes Association : Epidemiological studies have linked the consumption of A1 beta-casein—related to casomorphins—to an increased incidence of Type 1 diabetes in children. The hypothesis suggests that specific peptides released during digestion may influence immune responses leading to autoimmune conditions .
- Cardiovascular Health : Some research posits that β-casomorphins like BCM-7 may be implicated in cardiovascular diseases due to their ability to modulate blood pressure and inflammatory responses .
Comparative Analysis of Casomorphins
The following table summarizes key findings related to various casomorphins and their biological activities:
Peptide | Receptor Affinity | Physiological Effects | Clinical Implications |
---|---|---|---|
A-Casomorphin (1-3) | μ-opioid receptor | Analgesic effects; gastrointestinal motility | Potential cancer therapy |
BCM-7 | μ-opioid receptor | Modulates immune response; gut health | Linked to Type 1 diabetes risk |
α-S1 Casomorphin | Kappa-opioid receptor | Antiproliferative effects on cancer cells | Investigated for breast cancer treatment |
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c24-18(13-16-8-10-17(28)11-9-16)23(31)27-12-4-7-20(27)22(30)26-19(21(25)29)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,28H,4,7,12-14,24H2,(H2,25,29)(H,26,30)/t18-,19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLJGAZXRLWHMB-UFYCRDLUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.